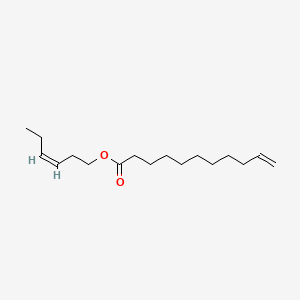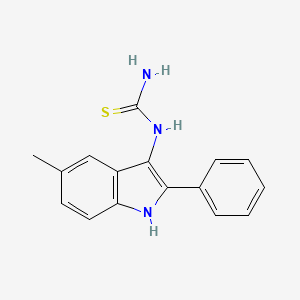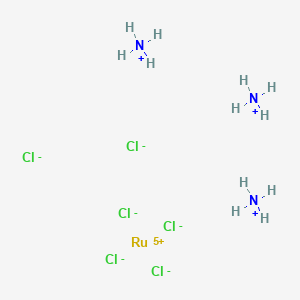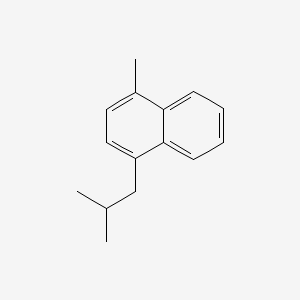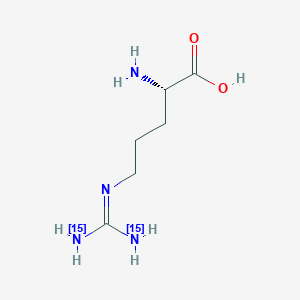
L-Arginine-amidino-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine-amidino-15N2 is a labeled derivative of L-Arginine, an amino acid that plays a crucial role in various physiological processes. The compound is specifically labeled with nitrogen-15 isotopes at the amidino group, making it valuable for metabolic and biochemical studies. This isotopic labeling allows researchers to trace and analyze the metabolic pathways and interactions of L-Arginine in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-amidino-15N2 typically involves the incorporation of nitrogen-15 isotopes into the amidino group of L-Arginine. This can be achieved through a series of chemical reactions, including amidination and isotopic exchange reactions. The reaction conditions often require controlled environments to ensure the selective incorporation of the nitrogen-15 isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of isotopically labeled precursors and optimized reaction conditions to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary infrastructure for handling isotopic compounds.
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine-amidino-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: Reduction reactions can convert the amidino group to other functional groups.
Substitution: The amidino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include nitric oxide, various substituted derivatives of L-Arginine, and reduced forms of the compound. These products are often analyzed using advanced spectroscopic and chromatographic techniques to determine their structure and purity.
Aplicaciones Científicas De Investigación
L-Arginine-amidino-15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of nitrogen metabolism and biochemical pathways.
Biology: Helps in understanding the role of L-Arginine in cellular processes and metabolic functions.
Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases, immune disorders, and metabolic conditions.
Industry: Utilized in the production of labeled compounds for research and development in pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism of action of L-Arginine-amidino-15N2 involves its conversion to nitric oxide through enzymatic reactions. Nitric oxide is a key signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. The compound interacts with enzymes such as nitric oxide synthase, which catalyzes the conversion of L-Arginine to nitric oxide. This interaction involves the transfer of electrons and the incorporation of oxygen molecules, leading to the formation of nitric oxide and other metabolites.
Comparación Con Compuestos Similares
L-Arginine-amidino-15N2 is unique due to its isotopic labeling, which allows for precise tracing and analysis in metabolic studies. Similar compounds include:
L-Arginine: The non-labeled form, widely used in various biological and medical applications.
L-Citrulline: Another amino acid involved in the urea cycle and nitric oxide production.
L-Ornithine: Plays a role in the urea cycle and is a precursor to L-Arginine.
The isotopic labeling of this compound provides a distinct advantage in research applications, enabling detailed studies of nitrogen metabolism and biochemical pathways.
Propiedades
Número CAS |
59681-33-3 |
|---|---|
Fórmula molecular |
C6H14N4O2 |
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1/i8+1,9+1 |
Clave InChI |
ODKSFYDXXFIFQN-IHCJVETJSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CN=C([15NH2])[15NH2] |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





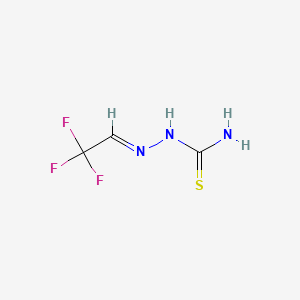
![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)
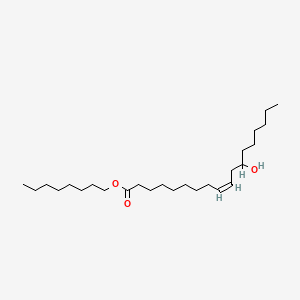
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-](/img/structure/B12642919.png)

